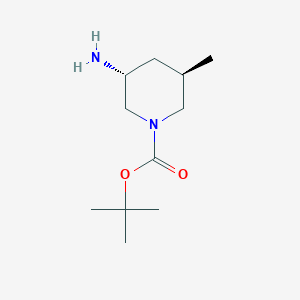
3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole
カタログ番号 B6245723
CAS番号:
2408974-66-1
分子量: 272.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole have been synthesized by free radical polymerization of the corresponding monomers .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . These techniques provide detailed information about the molecule’s shape and properties within its crystalline environment.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline, which is then reacted with methylhydrazine to form 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole. The final step involves the deprotonation of the triazole ring using a strong base to form the desired compound.", "Starting Materials": [ "4-bromoaniline", "chloroacetyl chloride", "methylhydrazine", "strong base" ], "Reaction": [ "Step 1: 4-bromoaniline is reacted with chloroacetyl chloride in the presence of a base to form 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline.", "Step 2: 3-(4-bromophenyl)-2-chloro-N-(chloromethyl)aniline is reacted with methylhydrazine in the presence of a base to form 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole.", "Step 3: The triazole ring in 3-(4-bromophenyl)-5-chloro-4-methyl-1,2,4-triazole is deprotonated using a strong base to form 3-(4-bromophenyl)-5-chloro-4-methyl-4H-1,2,4-triazole." ] } | |
CAS番号 |
2408974-66-1 |
分子式 |
C9H7BrClN3 |
分子量 |
272.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-methyl-6-nitroquinolin-2-amine
855640-03-8



